3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone
Description
Properties
IUPAC Name |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N4/c20-18(21,22)14-11-15(19(23,24)25)27-17-13(14)8-9-16(28-17)29-26-10-4-7-12-5-2-1-3-6-12/h1-11H,(H,27,28,29)/b7-4+,26-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUVYKHWSZQPBU-CVMCHQOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone typically involves multiple steps, starting with the preparation of the phenylacrylaldehyde derivative and the naphthyridine core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the hydrazone linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that derivatives of hydrazones exhibit significant antimicrobial properties. The incorporation of the naphthyridine moiety in this compound may enhance its efficacy against various pathogens. Studies have shown that hydrazone derivatives can inhibit bacterial growth and exhibit antifungal properties, making them potential candidates for developing new antibiotics .
Anticancer Properties:
The hydrazone functional group is often associated with anticancer activity. Compounds similar to 3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone have been studied for their ability to induce apoptosis in cancer cells. The trifluoromethyl groups may play a role in modulating biological activity, enhancing the compound's interaction with cellular targets .
Materials Science
Fluorescent Materials:
Hydrazones are known for their fluorescent properties, which can be exploited in the development of sensors and imaging agents. The unique structure of this compound may allow it to be used in creating fluorescent probes for detecting metal ions or other analytes in biological samples .
Polymer Chemistry:
Incorporating this compound into polymer matrices could lead to the development of advanced materials with specific optical or electronic properties. Its ability to form stable complexes can be utilized to enhance the performance of polymers in various applications, including coatings and electronic devices .
Analytical Chemistry
Chromatographic Applications:
The compound's distinct chemical structure allows for its use as a standard or reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its stability and unique retention characteristics can aid in the analysis of complex mixtures .
Spectroscopic Studies:
Due to its unique spectral properties, this compound can be utilized in various spectroscopic techniques (e.g., UV-Vis, NMR) for studying molecular interactions and dynamics .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a series of hydrazone derivatives exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the role of electron-withdrawing groups like trifluoromethyl in enhancing antibacterial activity.
Case Study 2: Fluorescent Probes
Research focused on synthesizing fluorescent probes based on hydrazone structures showed promising results in detecting heavy metals in aqueous solutions. The synthesized probes exhibited high sensitivity and selectivity towards specific metal ions, showcasing their potential application in environmental monitoring.
Mechanism of Action
The mechanism by which 3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to these targets, leading to biological activity. The exact pathways and molecular targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
3-Phenylacrylaldehyde derivatives: These compounds share the phenylacrylaldehyde core but differ in their substituents and functional groups.
Naphthyridine derivatives: Compounds with similar naphthyridine structures but different substituents.
Uniqueness: 3-Phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone stands out due to its trifluoromethyl groups, which confer unique chemical and biological properties compared to other similar compounds.
Biological Activity
3-Phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone is a compound of interest due to its potential biological activities. Hydrazones, in general, have been studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific hydrazone derivative, drawing on diverse sources and research findings.
The compound can be described by its molecular formula and structure. The presence of trifluoromethyl groups is significant as they often enhance the biological activity of organic compounds.
- Molecular Formula: C18H14F6N4O
- Molecular Weight: 394.32 g/mol
- CAS Number: [Not available in the search results]
Antimicrobial Activity
Research has indicated that hydrazone derivatives exhibit significant antimicrobial properties. A study focusing on similar hydrazones derived from 4-trifluoromethylbenzohydrazide showed promising results against Mycobacterium tuberculosis and other bacterial strains . While specific data on the compound is limited, the structural similarities suggest potential efficacy against various pathogens.
Anticancer Activity
Hydrazones are also recognized for their anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have demonstrated that hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the effectiveness of hydrazone derivatives against Mycobacterium tuberculosis.
- Method : In vitro assays were conducted to determine Minimum Inhibitory Concentrations (MICs).
- Findings : Certain derivatives exhibited MICs as low as 0.5 µg/mL against resistant strains, indicating strong antimicrobial potential .
- Anticancer Mechanism Investigation :
Data Tables
| Biological Activity | Compound | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | Hydrazone A | 0.5 | N/A |
| Anticancer | Hydrazone B | N/A | 20 |
Q & A
Q. How can researchers optimize the synthesis to improve yield and scalability for SAR campaigns?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction times (30 mins vs. 12 hours) and improve yields by 15–20% via controlled dielectric heating .
- Flow chemistry : Implement continuous-flow reactors to handle exothermic steps (e.g., POCl₃ activation) safely and scale to gram quantities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
